REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[C:5](Cl)(=[O:8])[CH2:6][CH3:7].[CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]=1>CCCCCC>[C:5]([CH:10]1[CH2:15][CH2:14][CH:13]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:12][CH2:11]1)(=[O:8])[CH2:6][CH3:7] |f:0.1.2.3|
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
82.2 g
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
while stirring the mixture for 3.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 2,000 mL (inside volume) three-necked flask equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the mixture was raised to −40° C.
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed by decantation
|
Type
|
WASH
|
Details
|
the residues were washed with cold hexane
|
Type
|
ADDITION
|
Details
|
The thus obtained 1-propionyl-2-chlorocyclohexane was added with 500 mL of benzene
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at 45° C. for 3.5 h
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
CUSTOM
|
Details
|
An oil layer was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)C1CCC(CC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 g | |
YIELD: CALCULATEDPERCENTYIELD | 120.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |